molecular formula C8H9N5O B1484380 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol CAS No. 2092228-01-6

4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol

Cat. No.: B1484380
CAS No.: 2092228-01-6
M. Wt: 191.19 g/mol
InChI Key: BALIIKWLLQVOIS-UHFFFAOYSA-N
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Description

4-Amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol is a heterocyclic organic compound characterized by the presence of an imidazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Fusion with Pyridazine Ring: The imidazole ring is then fused with the pyridazine ring through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

  • Substitution: Substitution reactions are used to introduce different substituents onto the imidazole or pyridazine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand cellular processes.

  • Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol is compared with other similar compounds to highlight its uniqueness:

  • Imidazole Derivatives: Similar compounds include various imidazole derivatives, which also possess biological and chemical significance.

  • Pyridazine Derivatives: Other pyridazine derivatives share structural similarities but may differ in their functional groups and properties.

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Properties

IUPAC Name

5-amino-3-(2-methylimidazol-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-5-10-2-3-13(5)7-4-6(9)8(14)12-11-7/h2-4H,1H3,(H2,9,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALIIKWLLQVOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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